Bienvenue dans la boutique en ligne BenchChem!

6-(trichloromethyl)-5H-purine

Hydrolysis kinetics Aqueous stability Purine CCl₃ vs CF₃

6-(Trichloromethyl)-5H-purine (CAS 2568-37-8) is a C6-halomethylpurine derivative that functions as a heterobifunctional building block, combining the hydrogen-bonding purine scaffold with a hydrolytically tunable CCl₃ group. Originally developed at the Sloan-Kettering Institute as an exceedingly mild acylating agent for amino acids and proteins , the compound has been primarily deployed for synthesizing N-purinoyl conjugates, generating purine-specific antibodies, and constructing rearrangement products in aqueous acidic conditions.

Molecular Formula C6H3Cl3N4
Molecular Weight 237.5 g/mol
Cat. No. B11873408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trichloromethyl)-5H-purine
Molecular FormulaC6H3Cl3N4
Molecular Weight237.5 g/mol
Structural Identifiers
SMILESC1=NC2C(=NC=NC2=N1)C(Cl)(Cl)Cl
InChIInChI=1S/C6H3Cl3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-3H
InChIKeyXBXVLKDTXYRLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trichloromethyl)-5H-purine Chemical Profile and Industrial Sourcing Baseline


6-(Trichloromethyl)-5H-purine (CAS 2568-37-8) is a C6-halomethylpurine derivative that functions as a heterobifunctional building block, combining the hydrogen-bonding purine scaffold with a hydrolytically tunable CCl₃ group [1]. Originally developed at the Sloan-Kettering Institute as an exceedingly mild acylating agent for amino acids and proteins [2], the compound has been primarily deployed for synthesizing N-purinoyl conjugates, generating purine-specific antibodies, and constructing rearrangement products in aqueous acidic conditions [3]. Its procurement and selection rationale—rather than being based on potency alone—rests on its dual synthetic identity: a masked purine-6-carboxylic acid equivalent capable of pH-controlled activation that distinguishes it from single-halogen 6-halopurines and conventional acylating reagents.

Why Generic 6-Halopurine Substitution Fails for 6-(Trichloromethyl)-5H-purine Applications


Superficial structural similarity between 6-(trichloromethyl)-5H-purine and monohalogenated 6-halopurines such as 6-chloropurine or 6-bromopurine obscures fundamental reactivity differences that preclude interchangeability. While 6-chloropurine and 6-bromopurine are substrates for nucleophilic aromatic substitution (SNAr) at C6 [1], 6-(trichloromethyl)-5H-purine reacts through the exocyclic CCl₃ moiety rather than the purine ring, acting as a masked acylating agent that hydrolyzes to purine-6-carboxylic acid with pH-dependent kinetics [2]. This mechanistic divergence means that a procurement choice between 6-chloropurine and 6-(trichloromethyl)-5H-purine leads to entirely different reaction outcomes: one yields C6-substituted purines, the other yields purinoyl amides or hydrolysis products. Furthermore, unlike 6-methylpurine—which cannot be activated toward conjugation—the trichloromethyl analog provides a traceless activation strategy, releasing three equivalents of HCl upon hydrolysis while generating the carboxylate, thereby enabling bioconjugation under exceptionally mild conditions (pH 8–9, room temperature, 3–4 hours) [3].

Quantitative Head-to-Head Evidence Differentiating 6-(Trichloromethyl)-5H-purine from Closest Analogs


pH-Dependent Hydrolytic Half-Life: 6-Trichloromethylpurine vs. 6-Trifluoromethylpurine Stability Comparison

At pH 10 and 25°C, 6-trichloromethylpurine undergoes complete hydrolysis to purine-6-carboxylic acid with a half-life of approximately 12 minutes, whereas the trifluoromethyl analog (6-trifluoromethylpurine) is reported to be essentially inert under identical basic conditions [1]. This reactivity is reversed under acidic conditions: at pH 4, 6-trichloromethylpurine is fairly stable (detectable after 24 hours), while the CF₃ group in certain indole systems undergoes facile acid-catalyzed hydrolysis [1][2]. The controllable CCl₃ hydrolysis enables on-demand unmasking of the carboxylate for downstream conjugation.

Hydrolysis kinetics Aqueous stability Purine CCl₃ vs CF₃

Acylation Kinetics: 6-Trichloromethylpurine vs. Conventional Acylating Agents for Amine Conjugation

6-Trichloromethylpurine (0.05 mmol) reacts quantitatively with amino acids and primary/secondary amines (0.1 mmol) at room temperature within 3–4 hours in aqueous bicarbonate buffer (pH 8–9) to yield N-purinoyl derivatives [1]. By contrast, conventional acylating agents such as N-hydroxysuccinimide esters or acid chlorides typically require organic solvents, anhydrous conditions, or elevated temperatures for comparable amine acylation. When sodium acetate buffer (pH ~5) replaced bicarbonate, 6-trichloromethylpurine was still detectable after 24 hours, demonstrating pH-gated reactivity that is unavailable with standard acylating reagents [1].

Amine acylation Purinoyl bioconjugation Mild-condition reactivity

Purine Nucleoside Phosphorylase (PNP) Inhibition: 6-Trichloromethylpurine vs. Optimized PNP Inhibitors

6-(Trichloromethyl)-5H-purine exhibits an IC₅₀ of 1.33 × 10³ nM (1.33 μM) and a Kᵢ of 2.90 × 10⁵ nM (290 μM) against human erythrocyte purine nucleoside phosphorylase using [8-¹⁴C]-inosine conversion assay [1]. For comparison, the optimized PNP inhibitor 2,8-diamino-1,9-dihydro-9-(2-thienylmethyl)-6H-purin-6-one (a later-generation clinical candidate) exhibits an IC₅₀ of 0.17 μM (170 nM) [2]. This indicates that while 6-trichloromethylpurine possesses measurable PNP binding, its potency differs by approximately 8-fold from optimized inhibitors. However, its binding is entirely C6-substituent-dependent: 6-chloropurine and 6-methylpurine show no detectable PNP inhibition at comparable concentrations, suggesting the trichloromethyl group uniquely positions the purine scaffold for enzyme interaction [3].

Purine nucleoside phosphorylase Enzyme inhibition IC₅₀ comparison

Antibody Yield from Purinoyl-Protein Conjugates: 6-Trichloromethylpurine vs. Alternative Hapten Conjugation Chemistries

Immunization of New Zealand white rabbits with 6-trichloromethylpurine coupled to keyhole limpet haemocyanin yielded antisera containing 590 μg of anti-purinoyl antibody per mL, of which approximately 32% (189 μg/mL) precipitated with thermally denatured salmon sperm DNA and 17% (100 μg/mL) with native DNA [1]. Comparable hapten-carrier conjugates prepared via carbodiimide-mediated coupling of purine-6-carboxylic acid to bovine serum albumin typically yield antibody titers in the range of 100–300 μg/mL, with substantially lower DNA cross-reactivity (<10%) due to altered hapten presentation [2]. The reactive trichloromethyl group enables direct, one-step conjugation to carrier lysine residues under mild conditions, preserving purine ring planarity for antibody recognition of nucleic acid targets.

Hapten-carrier conjugate Antibody generation Purinoyl antigen

Rearrangement Reactivity: 6-Trichloromethyl-9-methylpurine Rearrangement vs. 6-Halomethylpurine Stability

6-Trichloromethyl-9-methylpurine undergoes a rearrangement in aqueous mild acidic solution to yield 6-dichloromethyl-9-methyl-8-oxopurine, a transformation that is specific to the trichloromethyl substituent [1]. Mechanistic studies indicate the reaction proceeds via protonation, covalent hydration at C8, prototropic equilibrium, and hydride transfer—a pathway that is inaccessible to the monochloromethyl, bromomethyl, or iodomethyl analogs, which instead undergo simple solvolysis or nucleophilic displacement without ring oxidation [1][2]. This rearrangement represents a one-step route to 8-oxopurine derivatives that would otherwise require multi-step synthetic sequences starting from 8-bromopurine precursors.

Purine rearrangement Covalent hydration Acid-catalyzed transformation

Recommended Procurement and Application Scenarios for 6-(Trichloromethyl)-5H-purine Based on Differentiated Evidence


One-Step Aqueous-Phase Purinoyl Bioconjugation of Therapeutic Peptides and Proteins

When the goal is to covalently attach a purine-6-carboxamido group to lysine residues or N-terminal amines of peptides and proteins under aqueous, non-denaturing conditions, 6-(trichloromethyl)-5H-purine is the reagent of choice. Its quantitative reaction with amines at pH 8–9 and room temperature within 3–4 hours [1] eliminates the need for organic co-solvents, anhydrous environments, or post-conjugation deprotection steps required by NHS-ester or acid-chloride methods. The pH-gated reactivity (inert at pH 5, active at pH 8–9) enables temporal control over conjugation initiation by simple buffer adjustment.

Generation of High-Titer, DNA-Cross-Reactive Anti-Purine Antibodies for Nucleic Acid Detection

For immunological studies requiring antibodies that recognize purine moieties in DNA, haptenylation of carrier proteins (KLH or BSA) with 6-(trichloromethyl)-5H-purine produces antisera with ~590 μg/mL anti-purinoyl antibody, of which 32% cross-reacts with denatured DNA [2]. This performance exceeds that of carbodiimide-coupled purine-6-carboxylic acid conjugates by 2–6-fold in total titer and >3-fold in DNA-reactive fraction. Procurement of this compound is indicated when developing immunoassays for DNA damage, anti-DNA autoantibody detection, or purine-specific affinity reagents.

Synthetic Entry to 8-Oxopurine Scaffolds via Acid-Catalyzed Rearrangement

6-(Trichloromethyl)-5H-purine (as its N9-methyl derivative) undergoes a unique acid-catalyzed rearrangement to produce 6-dichloromethyl-8-oxopurine in a single synthetic operation [3]. This transformation provides direct access to 8-oxopurine derivatives, which are important intermediates in the synthesis of oxidative DNA lesion markers (8-oxoguanine analogs) and purine-based kinase inhibitor scaffolds. No other C6-halomethylpurine (chloromethyl, bromomethyl, iodomethyl) undergoes this C8 oxidation-rearrangement pathway, making the trichloromethyl compound the only viable starting material for this synthetic strategy.

Purine Nucleoside Phosphorylase Probe Development with C6-Substituent-Dependent Binding Selectivity

While not a high-potency PNP inhibitor (IC₅₀ = 1.33 μM), 6-(trichloromethyl)-5H-purine occupies a distinct binding space that is inaccessible to 6-chloropurine, 6-bromopurine, or 6-methylpurine, which show no measurable PNP binding at comparable concentrations [4]. This differential binding makes the compound useful as a selectivity probe for structure-activity relationship (SAR) studies aimed at distinguishing the contribution of C6 substituent bulk and electronegativity to PNP active-site recognition. Procurement is indicated for academic or industrial enzymology groups mapping purine salvage enzyme pharmacophores.

Quote Request

Request a Quote for 6-(trichloromethyl)-5H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.